N5-(4-Aminophenyl)pyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-(4-Aminophenyl)pyrimidine-2,5-diamine is an organic compound that belongs to the class of aminopyrimidines It is characterized by the presence of an aminophenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N5-(4-Aminophenyl)pyrimidine-2,5-diamine can be synthesized through a series of chemical reactions. One common method involves the reaction of 2,5-dichloropyrimidine with 4-aminophenylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to a temperature of around 100°C for several hours to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N5-(4-Aminophenyl)pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N5-(4-Aminophenyl)pyrimidine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance polymers and materials with specific properties
Mechanism of Action
The mechanism of action of N5-(4-Aminophenyl)pyrimidine-2,5-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-aminophenyl)pyrimidine: Similar structure with two aminophenyl groups attached to the pyrimidine ring.
4-Aminopyrimidine: Contains an amino group attached to the pyrimidine ring.
2,4-Diaminopyrimidine: Contains two amino groups attached to the pyrimidine ring
Uniqueness
N5-(4-Aminophenyl)pyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N5 |
---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
5-N-(4-aminophenyl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C10H11N5/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-6,15H,11H2,(H2,12,13,14) |
InChI Key |
XSUBKRRDUGYAOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CN=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.